{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide” are not detailed in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available literature .Scientific Research Applications
Synthesis and Potential Herbicidal Applications
Research by Mcfadden, Huppatz, and Halladay (1993) on the synthesis of 3-Arylsulfonylaminopyrazole-4-carboxamides and -carboxylates from 3-arylsulfonylamino-3-methylthiocyanoacrylate derivatives has potential herbicidal applications. These compounds were explored for their ability to inhibit the enzyme acetohydroxyacetic acid synthase (AHAS), though none exhibited biological activity in the tested conditions. The synthetic pathway also reveals the arylsulfonylamino group's role as a leaving group, indicating its synthetic utility sensitive to solvent and steric factors (McFadden et al., 1993).
Ionophore Application for Samarium(III) Selective Sensors
Ganjali et al. (2003) discovered that N-[2-[4-[[[(cyclohexyl amino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl pyrazine carboxamide (glipizid) functions as an excellent ionophore for creating a novel samarium-selective membrane sensor. This electrode exhibits a good Nernstian response to Sm3+ ions, demonstrating high selectivity and stability, indicating its potential application in analytical chemistry (Ganjali et al., 2003).
Development of H+,K+-ATPase Inhibitors
A study by Kohl et al. (1992) focused on the synthesis of [(pyridylmethyl)sulfinyl]benzimidazoles, a class of potent antisecretory (H+,K+)-ATPase inhibitors, which are crucial for gastric acid secretion control. This research led to the selection of pantoprazole as a clinical candidate, highlighting the compound's role in developing treatments for acid-related diseases (Kohl et al., 1992).
Investigation of Fluorescence Binding with Bovine Serum Albumin
Research by Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides to study their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the binding interactions between small molecules and proteins, relevant for drug design and protein biochemistry (Meng et al., 2012).
Polyamides Synthesis for Material Science Applications
Banihashemi and Eghbali (1976) synthesized polyamides by condensing pyridine-2,6-dicarboxylic acid phenyl ester with various di- and tetra-amino compounds, resulting in polymers with high inherent viscosities and thermal stability. This work contributes to the development of materials with potential applications in high-performance polymers and coatings (Banihashemi & Eghbali, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)16-6-4-5-15(13-16)18(24)20-17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBGUJYIEANEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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